(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-chloro-4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting Schiff base is then cyclized with thioglycolic acid to form the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran (THF); low to moderate temperatures.
Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF); elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
- **2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-one
- **2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-one
Uniqueness
The uniqueness of 2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of both chloro and fluoro substituents on the phenyl ring and the trimethoxybenzylidene moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C19H16ClFN2O4S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chloro-4-fluorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16ClFN2O4S/c1-25-14-6-10(7-15(26-2)17(14)27-3)8-16-18(24)23-19(28-16)22-11-4-5-13(21)12(20)9-11/h4-9H,1-3H3,(H,22,23,24)/b16-8- |
InChI Key |
YNZGSWUBDPQABV-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)F)Cl)S2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC(=C(C=C3)F)Cl)S2 |
Origin of Product |
United States |
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